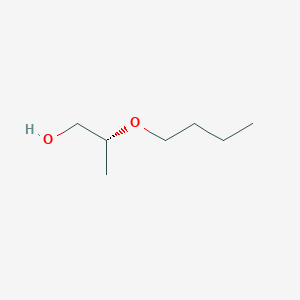

(R)-2-Butoxypropan-1-ol

Description

Significance of Chirality in Chemical Synthesis and its Broader Implications

Chirality is of fundamental importance in chemical synthesis, particularly in the pharmaceutical industry. chiralpedia.comrsc.org The biological systems in the human body, such as enzymes and receptors, are themselves chiral. chiralpedia.com This means they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug molecule. chiralpedia.com One enantiomer may produce a desired therapeutic effect, while the other could be inactive or even cause harmful side effects. numberanalytics.com A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. numberanalytics.com

This inherent stereoselectivity of biological systems has driven the development of asymmetric synthesis, a field dedicated to producing a specific enantiomer of a chiral compound. numberanalytics.comnih.gov By using chiral catalysts or auxiliaries, chemists can guide a reaction to favor the formation of the desired stereoisomer, a process crucial for creating effective and safe medicines. numberanalytics.com Beyond pharmaceuticals, chirality influences the properties of materials, agrochemicals, and fragrances. rsc.org For instance, the different enantiomers of the molecule limonene (B3431351) are responsible for the distinct scents of oranges and lemons. chiralpedia.com

Overview of Chiral Butoxypropanols and Differentiating Stereoisomers

Butoxypropanol exists as a mixture of isomers, with the two primary ones being 1-butoxy-2-propanol (B1222761) and 2-butoxy-1-propanol. chemeo.comnih.govnist.gov These are constitutional isomers, meaning they have the same molecular formula (C7H16O2) but different atomic connectivity. chemeo.comnist.govnih.gov The focus of this article, (R)-2-Butoxypropan-1-ol, is a specific stereoisomer of 2-butoxy-1-propanol.

The numbering in "2-butoxypropan-1-ol" indicates that a butoxy group (CH3CH2CH2CH2O-) is attached to the second carbon of a propanol (B110389) chain, and the hydroxyl group (-OH) is on the first carbon. The designation "(R)" refers to the specific three-dimensional arrangement of the substituents around the chiral center, which is the second carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a butoxymethyl group (-CH2OBu), and a hydroxymethyl group (-CH2OH).

Stereoisomers that are not mirror images of each other are called diastereomers. libretexts.org The different spatial arrangements of atoms in stereoisomers, such as enantiomers and diastereomers, can lead to different physical and chemical properties. libretexts.orgnih.gov

Current Research Landscape and Gaps Pertaining to this compound

The commercial production of butoxypropanols typically results in a mixture of isomers. iarc.fr While research has been conducted on the properties and applications of these isomeric mixtures, which are used as solvents in coatings, cleaners, and inks, specific investigation into the individual stereoisomer this compound is less common. iarc.fratamanchemicals.comwikipedia.org

A significant portion of the available research on chiral alcohols focuses on their synthesis and their use as building blocks for more complex molecules, particularly in the pharmaceutical industry. rsc.orgtu-darmstadt.de The development of chemoenzymatic and biocatalytic methods for producing enantiomerically pure alcohols is an active area of research. rsc.orgresearchgate.net However, there appears to be a gap in the literature specifically detailing the unique properties and potential applications of this compound itself. While its synthesis can be inferred from general methods for producing chiral alcohols, dedicated studies on its specific reactivity, physical characteristics, and potential advantages over its S-enantiomer or the racemic mixture are not widely available.

Academic and Industrial Relevance of Chiral Ether-Alcohols

Chiral ether-alcohols are valuable compounds in both academic and industrial settings. Their bifunctional nature, possessing both an ether and an alcohol group, allows for a wide range of chemical transformations. In academia, they serve as model compounds for studying stereoselective reactions and the influence of chirality on molecular interactions. acs.org

Industrially, chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. rsc.org The ability to produce single-enantiomer compounds is economically significant, as it can lead to more potent and safer products. rsc.org Chiral ether-alcohols, specifically, can be used as chiral building blocks, solvents in asymmetric reactions, or as components in the formulation of specialized materials like liquid crystal displays. google.com The demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis and biocatalysis. rsc.orgtu-darmstadt.de

Interactive Data Table: Properties of Butoxypropanol Isomers

| Property | 2-Butoxy-1-propanol | 1-Butoxy-2-propanol |

| CAS Number | 15821-83-7 chemsrc.com | 5131-66-8 chemeo.com |

| Molecular Formula | C7H16O2 chemsrc.com | C7H16O2 chemeo.com |

| Molecular Weight | 132.20 g/mol nih.gov | 132.20 g/mol nih.gov |

| Boiling Point | 318.1ºC at 760 mmHg chemsrc.com | 171.5 °C atamanchemicals.com |

| Density | 0.885 g/mL at 25ºC chemsrc.com | Relative density (water = 1): 0.88 atamanchemicals.com |

| Flash Point | 146.2ºC chemsrc.com | 63 °C c.c. atamanchemicals.com |

| Synonyms | Propylene (B89431) glycol-2-butyl ether chemsrc.com | Propylene glycol n-butyl ether chemeo.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2R)-2-butoxypropan-1-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

WGKZYJXRTIPTCV-SSDOTTSWSA-N |

Isomeric SMILES |

CCCCO[C@H](C)CO |

Canonical SMILES |

CCCCOC(C)CO |

Origin of Product |

United States |

Enantioselective Synthesis and Advanced Preparation Methodologies

Catalytic Asymmetric Synthesis Approaches for (R)-2-Butoxypropan-1-ol

Asymmetric catalysis stands as a powerful tool for the direct synthesis of single-enantiomer compounds. For this compound, this involves creating the chiral center at the C2 position with a defined (R) configuration through reactions where a chiral catalyst orchestrates the formation of the key bonds.

A cornerstone of asymmetric synthesis is the use of metal complexes featuring chiral ligands. A highly effective strategy for synthesizing this compound is the asymmetric ring-opening (ARO) of achiral propylene (B89431) oxide with 1-butanol (B46404). In this process, a chiral catalyst activates the epoxide, rendering it susceptible to nucleophilic attack by the alcohol. The stereochemistry of the ligand dictates which enantiotopic face of the epoxide is attacked, thereby controlling the absolute configuration of the resulting product.

Metal-salen complexes, particularly those involving chromium (Cr) or cobalt (Co), are exemplary catalysts for this transformation. mdpi.com The mechanism involves the coordination of the epoxide to the Lewis acidic metal center and the simultaneous activation of the alcohol nucleophile by a cooperative catalytic effect. This dual activation within the chiral environment of the ligand ensures high enantioselectivity. Research on analogous systems has demonstrated the viability of this approach, achieving high yields and excellent enantiomeric excesses (ee). rsc.org

| Catalyst/Ligand | Nucleophile | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-Co(II)-Salen | Phenol | Propylene Oxide | >95 | 98 |

| (R,R)-Cr(III)-Salen | TMS-N₃ | Cyclohexene Oxide | 92 | 97 |

| Chiral Ti(IV)-Salen | Thiophenol | Cyclopentene Oxide | 85 | 80 |

This table presents representative data for asymmetric ring-opening reactions on analogous epoxide substrates, illustrating the potential of chiral ligand-mediated catalysis for the synthesis of this compound.

Transition metal catalysis is central to stereoselective etherification, primarily through the kinetic resolution of racemic epoxides. semanticscholar.org In the context of synthesizing this compound, this strategy would involve the reaction of racemic propylene oxide with a sub-stoichiometric amount of 1-butanol in the presence of a chiral transition metal catalyst.

The catalyst, for example a chiral (salen)Co(III) complex, preferentially catalyzes the reaction of one enantiomer of the epoxide (e.g., (S)-propylene oxide) with 1-butanol. mdpi.com This leaves the other enantiomer ((R)-propylene oxide) unreacted and in high enantiomeric excess. The enriched (R)-propylene oxide can then be separated and reacted in a subsequent non-enantioselective step to yield the target this compound. This method is highly effective, with Jacobsen and coworkers demonstrating that hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes can provide both the unreacted epoxide and the diol product in >99% ee. google.com This principle is directly applicable to the butanolysis of propylene oxide.

An alternative to creating the chiral center is to start with a molecule where the chirality is already established. This approach relies on the regioselective functionalization of an enantiopure precursor, such as (R)-propylene glycol or its derivatives. A straightforward pathway is the reaction of (R)-propylene oxide with 1-butanol.

The ring-opening of epoxides can be catalyzed by either acids or bases. Under basic conditions, the nucleophilic attack of the butoxide ion occurs predominantly at the less sterically hindered terminal carbon (C1) of the epoxide ring via an Sₙ2 mechanism. researchgate.net This regioselectivity ensures the formation of the primary alcohol, 2-butoxypropan-1-ol. Since the reaction at the C1 position does not affect the stereocenter at C2, the (R) configuration of the starting material is directly transferred to the final product, yielding this compound with high fidelity. google.com This method is common in industrial settings for producing propylene glycol ethers, where regioselectivity is crucial. google.comepa.gov

Biocatalytic Routes for Chiral Resolution and Green Synthesis

Biocatalysis offers an environmentally benign alternative to traditional chemical catalysis, utilizing enzymes or whole microbial cells to perform highly selective transformations under mild conditions. nih.gov These green methodologies are particularly well-suited for producing chiral compounds like this compound.

Enzymatic kinetic resolution is a widely used and highly efficient method for separating enantiomers from a racemic mixture. mdpi.com For racemic 2-Butoxypropan-1-ol, this process typically employs lipases, which are hydrolases that can catalyze enantioselective acylation in non-aqueous media.

In a typical resolution, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer (commonly the (S)-enantiomer for secondary alcohols according to Kazlauskas' rule) at a much higher rate than the other. mdpi.com This results in a mixture of the acylated (S)-ester and the unreacted this compound. As the reaction approaches 50% conversion, the remaining alcohol becomes highly enriched in the (R)-enantiomer, which can then be easily separated from the ester. Lipases such as Candida antarctica Lipase B (CAL-B) and Pseudomonas fluorescens lipase are renowned for their high selectivity in such resolutions. mdpi.com

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-ol | Vinyl Acetate | Toluene | ~50 | >99 ((S)-acetate) | >200 |

| Thermomyces lanuginosus Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Water (Hydrolysis) | Buffer/MeCN | 50 | >99 ((R)-alcohol) | >200 |

| Candida antarctica Lipase B | rac-1-phenylethanol | Isopropenyl Acetate | Hexane (B92381) | 48 | 98 ((R)-ester) | 150 |

This table shows data from lipase-catalyzed kinetic resolutions of analogous secondary alcohols, demonstrating the high efficiency and enantioselectivity achievable for producing chiral building blocks. mdpi.com

Whole-cell biotransformation leverages the complex enzymatic machinery within living microorganisms (e.g., bacteria, yeast) to catalyze desired reactions. mdpi.com This approach is advantageous as it often circumvents the need for expensive enzyme purification and can provide intrinsic cofactor regeneration systems. researchgate.net

A primary strategy for producing this compound is the asymmetric reduction of the prochiral ketone, 1-butoxypropan-2-one. Many microorganisms contain alcohol dehydrogenases (ADHs) that can reduce ketones to alcohols with high enantioselectivity. By selecting a microorganism or an engineered strain that expresses an ADH with a preference for producing (R)-alcohols (an anti-Prelog selective enzyme), 1-butoxypropan-2-one can be converted directly into this compound with high ee. nih.gov Strains of Lactobacillus or recombinant Escherichia coli expressing specific ADHs are commonly used for these transformations. The process is often coupled with a cofactor regeneration system, for example, by adding a co-substrate like glucose or formate, to ensure sustained catalytic activity. nih.gov

| Microorganism | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Lactobacillus brevis (recombinant E. coli) | Acetophenone | (R)-1-phenylethanol | >99 | >99 |

| Geotrichum candidum | p-Bromoacetophenone | (R)-alcohol | 99 | 99 |

| Acetobacter pasteurianus | 2-Octanone | (R)-2-octanol | 95 | >99 |

This table illustrates the capability of various whole-cell systems to asymmetrically reduce prochiral ketones to the corresponding (R)-alcohols with high yield and enantiopurity. mdpi.combohrium.com

Dynamic Kinetic Resolution Strategies for Enhanced Enantiomeric Excess

Dynamic kinetic resolution (DKR) is a powerful technique that enables the conversion of an entire racemic mixture into a single, enantiomerically pure product, theoretically achieving a 100% yield. wikipedia.org This process couples a rapid, in-situ racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. princeton.edu For the synthesis of chiral alcohols such as this compound, DKR typically involves the use of two distinct catalysts: a biocatalyst (often a lipase) for the selective acylation of one enantiomer and a metal complex (commonly ruthenium-based) to facilitate the racemization of the remaining, slower-reacting alcohol enantiomer. wikipedia.orgmdpi.com

The lipase selectively catalyzes the acylation of the (R)-enantiomer, converting it to an ester. Simultaneously, the ruthenium catalyst continuously interconverts the unreacted (S)-2-butoxypropan-1-ol into the (R)-enantiomer, replenishing the substrate for the enzymatic reaction. wikipedia.org This concurrent process allows the reaction to proceed beyond the 50% theoretical maximum yield of a standard kinetic resolution, driving the entire starting material towards the desired acylated (R)-enantiomer. princeton.edumdpi.com Subsequent hydrolysis of the ester yields the final this compound with high enantiomeric excess (ee).

Table 1: Illustrative Example of DKR for a Secondary Alcohol

| Catalyst System | Acyl Donor | Conversion (%) | Product Enantiomeric Excess (ee %) |

|---|---|---|---|

| Lipase PS-C + Ru Catalyst | Isopropenyl acetate | 96 | >99 |

| CALB + Ru Complex | Vinyl acetate | >99 | >99 |

Directed Evolution and Enzyme Engineering for Improved Selectivity

To meet the stringent demands of industrial biotechnology, enzymes often require optimization to enhance properties like stability, activity, and, crucially, enantioselectivity. nih.govscitechnol.com Enzyme engineering, through techniques like directed evolution and rational design, allows for the tailoring of biocatalysts to specific synthetic needs. scitechnol.comtudelft.nl

Directed evolution mimics the process of natural selection in a laboratory setting. It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance for a target reaction, such as the selective synthesis of this compound. tudelft.nlillinois.edu This method is particularly effective for enhancing enantioselectivity or adapting an enzyme to non-natural substrates or harsh reaction conditions. nih.govscitechnol.com

Rational design, conversely, relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.gov Specific mutations are intentionally introduced at the active site to alter substrate binding and improve selectivity. nih.gov For instance, by modifying amino acid residues that interact with the substrate, it is possible to invert the enantioppreference of an enzyme or enhance its selectivity for the desired (R)-enantiomer. nih.gov These engineered enzymes can then be employed in kinetic resolutions or chemoenzymatic pathways to produce this compound with significantly higher purity. nih.gov

Chemoenzymatic Synthetic Pathways for this compound

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and selective routes to target molecules. nih.gov A plausible pathway to this compound could involve an initial enzymatic resolution step to establish the key stereocenter, followed by chemical modifications to complete the synthesis.

For example, a lipase-catalyzed kinetic resolution could be performed on a precursor molecule, such as a racemic chlorohydrin. nih.gov The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. nih.gov The enantiomerically enriched alcohol, now serving as a chiral building block, can then be subjected to standard chemical reactions to introduce the butoxy group, ultimately yielding the target this compound with high optical purity. nih.gov This approach leverages the high selectivity of enzymes for the critical asymmetric step while using robust chemical methods for other transformations. nih.govresearchgate.net

Classical Synthetic Pathways with Post-Synthesis Chiral Separation

Classical approaches involve the synthesis of a racemic mixture of 2-butoxypropan-1-ol, followed by the separation of the enantiomers. wikipedia.org This method, known as chiral resolution, remains a vital tool in producing optically active compounds. wikipedia.org

Diastereomeric Salt Formation and Crystallization

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgwikipedia.org Since enantiomers possess identical physical properties, direct separation by methods like crystallization is impossible. libretexts.org However, by reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (typically a chiral acid), a pair of diastereomers is formed. wikipedia.orglibretexts.org

These resulting diastereomers have different physical properties, including solubility. wikipedia.orglibretexts.org This difference allows for their separation through fractional crystallization. wikipedia.org Once a pure diastereomer is isolated, the chiral resolving agent is chemically removed, yielding the enantiomerically pure this compound. wikipedia.org Common resolving agents for alcohols include chiral acids like tartaric acid or mandelic acid, which form diastereomeric esters that can be separated. wikipedia.orgresearchgate.net

Table 2: Common Chiral Resolving Agents

| Resolving Agent | Class | Used to Resolve |

|---|---|---|

| (S)-Mandelic Acid | Chiral Acid | Racemic Alcohols (via esterification), Racemic Bases |

| (+)-Tartaric Acid | Chiral Acid | Racemic Bases |

| Brucine | Chiral Base | Racemic Acids |

| (R)-1-Phenylethylamine | Chiral Base | Racemic Acids |

Chromatographic Chiral Resolution Techniques

Chromatographic methods are highly effective for separating enantiomers on both analytical and preparative scales. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP). mdpi.comnih.gov

The principle of this separation relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. mdpi.com One enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes more quickly. This difference in retention times allows for the collection of separate, enantiomerically pure fractions. nih.gov Polysaccharide-based CSPs are widely used for their broad applicability in resolving a variety of racemic compounds, including alcohols. nih.govresearchgate.net

Optimization of Reaction Conditions for Maximizing Enantiomeric Excess and Yield

Achieving optimal results in any synthetic pathway requires careful optimization of reaction parameters. sigmaaldrich.comnih.gov For the synthesis of this compound, factors such as solvent, temperature, catalyst loading, and reaction time must be systematically varied to maximize both the yield and the enantiomeric excess of the final product. sigmaaldrich.comchempedia.info

In enzymatic reactions, the choice of solvent can dramatically affect enzyme activity and selectivity. Temperature is also critical; while higher temperatures may increase reaction rates, they can also lead to enzyme denaturation or reduced selectivity. For DKR processes, the relative rates of the enzymatic resolution and the chemical racemization must be carefully balanced. princeton.edu In classical resolutions, the choice of solvent is paramount for achieving effective separation during diastereomeric crystallization. researchgate.net A systematic approach, often employing Design of Experiments (DoE), allows chemists to identify the ideal conditions that provide the highest purity and quantity of this compound in the most efficient manner. nih.gov

Table 3: Example of Reaction Parameter Optimization

| Parameter Varied | Condition A | Condition B | Outcome |

|---|---|---|---|

| Temperature | 25°C | 40°C | Higher yield at 40°C, but lower ee% |

| Solvent | Toluene | Hexane | Higher ee% in Hexane |

| Enzyme Loading | 10 mg | 20 mg | Faster reaction at 20 mg with similar ee% |

| pH (for aqueous steps) | 6.0 | 7.5 | Optimal enzyme activity at pH 7.5 |

Chemical Reactivity and Transformation Mechanisms of R 2 Butoxypropan 1 Ol

Stability and Transformations of the Ether Linkage

Ethers are generally known for their chemical stability and lack of reactivity towards many reagents. pressbooks.pub However, under specific and typically harsh conditions, the C-O bond of the ether can be broken.

The ether linkage in (R)-2-Butoxypropan-1-ol can be cleaved under strongly acidic conditions, typically using concentrated hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The reaction mechanism is a nucleophilic substitution that begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). wikipedia.orglibretexts.org

R-O-R' + HI → [R-O(H)-R']⁺I⁻

Following protonation, a halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In this compound, the ether oxygen is connected to a primary carbon of the butyl group and the secondary, chiral carbon (C2) of the propanol (B110389) backbone. The reaction can proceed via two potential pathways:

SN2 Attack at the Primary Carbon (Path A - More Likely): The halide ion will preferentially attack the less sterically hindered primary carbon of the butyl group. This results in the cleavage of the butyl-oxygen bond, yielding 1-iodobutane (B1219991) and (R)-propan-1,2-diol. This pathway is generally favored for ethers with primary and secondary alkyl groups. pressbooks.pub

SN2 Attack at the Secondary (Chiral) Carbon (Path B - Less Likely): Attack at the C2 chiral center is also possible. If this occurs, the SN2 mechanism dictates that the reaction will proceed with an inversion of configuration at the stereocenter. masterorganicchemistry.com This would yield butan-1-ol and (S)-2-iodopropan-1-ol.

An SN1 mechanism is highly unlikely as it would require the formation of a relatively unstable primary or secondary carbocation. wikipedia.org

Table 2: Potential Products of Acidic Ether Cleavage of this compound with HI

| Cleavage Pathway | Nucleophilic Attack Site | Products | Stereochemical Outcome |

| Path A (Favored) | Primary Carbon (of Butyl group) | 1-Iodobutane and (R)-1,2-Propanediol | Retention at C2 |

| Path B (Disfavored) | Secondary Carbon (C2) | Butan-1-ol and (S)-2-Iodopropan-1-ol | Inversion at C2 |

Hydrolysis is the cleavage of the ether bond by water. For most ethers, this reaction is extremely slow in neutral or basic media due to the poor leaving group ability of the alkoxide ion (RO⁻). libretexts.org Significant hydrolysis of the ether linkage in this compound requires acid catalysis and often elevated temperatures.

The mechanism is analogous to cleavage by hydrohalic acids, with water acting as the nucleophile.

Protonation: The ether oxygen is protonated by an acid catalyst (e.g., H₂SO₄) to form an oxonium ion.

Nucleophilic Attack: A water molecule attacks one of the adjacent carbon atoms (preferentially the less hindered primary carbon of the butyl group), displacing an alcohol as the leaving group.

Deprotonation: The resulting protonated alcohol loses a proton to regenerate the acid catalyst and form the final products.

Under these conditions, the hydrolysis of this compound would yield butan-1-ol and (R)-1,2-propanediol. The reaction generally requires forcing conditions, such as high temperatures (e.g., 170°C to 320°C) and the presence of a catalyst, underscoring the general stability of the ether linkage. google.com

Rearrangement and Isomerization Processes

While specific studies detailing the rearrangement and isomerization of this compound are not extensively documented, its chemical structure, featuring both a primary alcohol and a secondary ether functional group, allows for predictions of plausible transformations under appropriate catalytic conditions. Organic reactions often involve the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.de

Under strong acidic conditions and heat, protonation of the hydroxyl group can occur, forming a good leaving group (water). The subsequent loss of water could theoretically lead to the formation of a primary carbocation. However, primary carbocations are highly unstable and prone to rapid rearrangement. A 1,2-hydride shift from the adjacent carbon atom would produce a more stable secondary carbocation. This intermediate could then be attacked by a nucleophile or lose a proton to form an alkene.

Another potential pathway involves the ether linkage. In the presence of a strong acid like HBr or HI, the ether oxygen can be protonated. This is followed by a nucleophilic attack by the conjugate base (e.g., Br⁻) on one of the adjacent carbon atoms. Depending on whether the attack occurs at the butyl or the propyl side of the ether, this cleavage reaction would yield different sets of products, fundamentally altering the original structure rather than causing a simple isomerization.

Isomerization of alkoxy radicals represents another class of transformation, though these reactions are typically observed in atmospheric or gas-phase chemistry rather than in synthetic organic chemistry. For instance, studies on n-butoxy radicals have shown they can undergo isomerization, and it is predicted that such processes are in the high-pressure limit at atmospheric pressure. nasa.gov

Derivatization Strategies for Enhancing Functionality

The primary hydroxyl group in this compound is the main site for derivatization, a process used to modify its chemical and physical properties. researchgate.net These modifications are often employed to enhance analytical detection, improve chromatographic separation, or alter the molecule's functionality for specific applications. nih.gov Common strategies involve converting the alcohol into an ester, ether, or urethane (B1682113).

Esterification is a widely used derivatization technique. The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding ester. researchgate.net This introduces a new functional group that can significantly alter the molecule's polarity and volatility. For analytical purposes, a derivatizing agent containing a chromophore or fluorophore can be used, allowing for sensitive detection by UV-Vis or fluorescence spectroscopy. researchgate.net

Another common strategy is the reaction with isocyanates to form carbamates (urethanes). This reaction is typically efficient and proceeds under mild conditions. The resulting urethane derivatives are often stable and may exhibit different chromatographic behavior compared to the parent alcohol, aiding in their separation and analysis.

The table below summarizes key derivatization strategies applicable to the hydroxyl group of this compound.

Table 1: Derivatization Strategies for this compound

| Derivative Class | Reagent Type | General Reaction | Purpose |

|---|---|---|---|

| Ester | Acyl Chloride / Acid Anhydride | R-OH + R'-COCl → R-O-CO-R' + HCl | Increase volatility for GC, add chromophore for HPLC-UV. researchgate.net |

| Carbamate (Urethane) | Isocyanate | R-OH + R'-NCO → R-O-CO-NH-R' | Create stable derivatives for HPLC analysis. researchgate.net |

| Sulfonate Ester | Sulfonyl Chloride | R-OH + R'-SO₂Cl → R-O-SO₂-R' + HCl | Improve separation performance, introduce a detectable moiety. nih.gov |

Reaction Kinetics and Thermodynamics in Organic Synthesis

The study of reaction kinetics and thermodynamics provides crucial insights into reaction rates, mechanisms, and equilibrium positions. For this compound, a representative and industrially significant reaction is esterification. While specific kinetic data for this exact compound is limited, extensive studies on the closely related analogue, 1-methoxy-2-propanol (B31579) (PM), reacting with acetic acid (AA) to form 1-methoxy-2-propyl acetate (B1210297) (PMA), offer valuable transferable insights. nih.gov

Reaction Kinetics:

The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. masterorganicchemistry.com In the synthesis of alkoxy propanol esters, solid acid catalysts like ion-exchange resins are often employed to facilitate the reaction and simplify product separation. nih.gov

Kinetic studies on the esterification of 1-methoxy-2-propanol have evaluated several models to describe the reaction behavior. nih.gov These include the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. The LHHW model was found to be the most consistent with experimental data, suggesting a surface reaction-controlled process. nih.gov The rate of a reaction is determined by its slowest step, known as the rate-determining step. masterorganicchemistry.com For this esterification, the LHHW model implies that the surface reaction between the adsorbed alcohol and acetic acid is rate-limiting.

The apparent activation energy (Ea) is a key kinetic parameter representing the minimum energy required for a reaction to occur. For the esterification of 1-methoxy-2-propanol catalyzed by Amberlyst-35 resin, the activation energy was determined to be 62.0 ± 0.2 kJ/mol. nih.gov A similar value of 66.5 kJ/mol was reported using Amberlyst-15 as the catalyst. nih.gov These values are typical for esterification reactions and indicate a significant dependence of the reaction rate on temperature.

Table 2: Kinetic Parameters for the Esterification of 1-Methoxy-2-Propanol with Acetic Acid (Analogue to this compound)

| Kinetic Model | Description | Best Fit | Apparent Activation Energy (Ea) |

|---|---|---|---|

| Pseudo-Homogeneous (PH) | Assumes the reaction occurs in a single phase. | Moderate | 65.7 kJ/mol (with SO₄²⁻/TiO₂ catalyst) nih.gov |

| Eley-Rideal (ER) | One reactant is adsorbed on the catalyst surface, reacting with another from the bulk phase. | Good | - |

| Langmuir-Hinshelwood (LHHW) | All reactants are adsorbed onto the catalyst surface before reacting. | Excellent | 62.0 ± 0.2 kJ/mol (with Amberlyst-35 catalyst) nih.gov |

Thermodynamics:

Thermodynamic analysis of the esterification reaction reveals its spontaneity and equilibrium characteristics. The esterification of 1-methoxy-2-propanol with acetic acid is a reversible reaction that reaches a thermodynamic equilibrium. nih.gov The equilibrium constant (K) provides a measure of the extent to which reactants are converted to products.

By studying the reaction at different temperatures, thermodynamic properties such as the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) can be determined. The esterification of 1-methoxy-2-propanol was found to be exothermic, meaning it releases heat. nih.gov This is a common characteristic of esterification reactions. Consequently, according to Le Chatelier's principle, lower reaction temperatures favor a higher equilibrium yield, although the rate to reach that equilibrium will be slower. The activity coefficients for each component in the reaction mixture are also important for accurately describing the thermodynamic equilibrium in non-ideal solutions. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-hydride |

| 1-methoxy-2-propanol (PM) |

| 1-methoxy-2-propyl acetate (PMA) |

| Acetic Acid (AA) |

| Amberlyst-15 |

| Amberlyst-35 |

| HBr (Hydrogen Bromide) |

| HI (Hydrogen Iodide) |

| Pyridine |

| Triethylamine |

Applications in Advanced Materials Science and Fine Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Organic Synthesis

In the realm of asymmetric organic synthesis, the primary goal is to produce a specific enantiomer of a chiral molecule, which is crucial in pharmacology and agrochemistry where different enantiomers can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds that serve as starting materials, incorporating their stereochemistry into the final product. (R)-2-Butoxypropan-1-ol, with its defined stereocenter, serves as such a foundational unit.

The presence of a primary hydroxyl group and a butoxy group on a chiral propane (B168953) backbone allows for a variety of chemical transformations. The hydroxyl group can be easily converted into other functional groups or used as a point of attachment for other molecules, while the butoxy group influences the compound's solubility and steric properties. This structure is fundamental to its utility in creating complex, enantiopure molecules.

Precursor for Enantiopure Pharmaceuticals and Agrochemicals

The synthesis of enantiopure pharmaceuticals and agrochemicals is a major application for chiral building blocks like this compound. nih.gov The specific three-dimensional arrangement of atoms in these products is often essential for their biological function. By starting with an enantiomerically pure precursor, chemists can avoid the difficult and costly process of separating enantiomers later in the synthesis.

While specific, named pharmaceutical or agrochemical products directly synthesized from this compound are not extensively documented in publicly available research, the structural motif it represents is common in many bioactive molecules. Chiral 1,2-propanediol ethers are scaffolds found in various compounds, and the principles of their synthesis underscore the potential utility of this compound. For instance, related chiral alcohols are known precursors for antibacterial agents and compounds with cognition-enhancing properties.

Table 1: Illustrative Examples of Chiral Building Blocks in Bioactive Compound Synthesis

| Chiral Building Block Class | Therapeutic Area/Application | Example of Synthesized Molecule Class |

| Chiral Alcohols/Diols | Antibacterials | Carbapenems |

| Chiral Amino Alcohols | Antivirals, CNS agents | Protease inhibitors, Receptor Ligands |

| Chiral Epoxides | Cardiovascular, Anti-inflammatory | Beta-blockers, Prostaglandin analogs |

This table provides general examples to illustrate the role of chiral building blocks and is not specific to this compound.

Synthesis of Chiral Auxiliaries and Ligands

Beyond being a simple precursor, this compound has the potential to be converted into more complex stereocontrolling reagents like chiral auxiliaries and ligands.

A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a chiral product with high diastereoselectivity. wikipedia.orgwikiwand.com After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org Chiral amino alcohols are a well-known class of compounds used to create auxiliaries, such as Evans oxazolidinones, which are synthesized from amino acids. The 1-ol structure of this compound could theoretically be functionalized to create novel auxiliaries.

A chiral ligand complexes with a metal catalyst to create a chiral environment, enabling the catalyst to perform enantioselective reactions, such as asymmetric hydrogenation or oxidation. mdpi.com Chiral diols and amino alcohols are common starting materials for the synthesis of these ligands. illinois.edu The development of new chiral ligands is a constant pursuit in chemistry to improve the efficiency and selectivity of catalytic asymmetric reactions. massey.ac.nzcore.ac.uk

Applications in Polymer Chemistry and Functional Materials

The utility of this compound extends into materials science, where its structural features can be exploited to create polymers with specific properties. The hydroxyl group allows it to be incorporated into polymer chains, while its chirality can influence the polymer's final three-dimensional structure.

Monomer for Stereoregular Polymers and Block Copolymers

Stereoregular polymers are polymers where the spatial arrangement of the side groups is ordered, leading to materials with enhanced properties such as higher crystallinity, melting point, and mechanical strength compared to their atactic (random) counterparts. The incorporation of a chiral monomer like this compound into a polymer chain can be a strategy to induce stereoregularity.

Block copolymers are comprised of two or more different polymer chains (blocks) linked together. sigmaaldrich.com These materials can self-assemble into ordered nanostructures and are used in a wide range of applications, from drug delivery to thermoplastic elastomers. This compound could potentially be used as an initiator for ring-opening polymerization to create a block, or it could be chemically modified to act as a monomer itself, forming a chiral block within a larger copolymer structure.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of this compound | Potential Property Influence |

| Stereoregular Polyester (B1180765) | Chiral Diol Co-monomer | Increased Crystallinity, Altered Degradation Rate |

| Block Copolymer | Initiator for one block | Control over block length and functionality |

| Functionalized Polyolefin | Pendant Chiral Group | Introduction of chirality for separation media |

This table is illustrative of potential applications in polymer chemistry.

Components in Specialty Polyurethanes and Elastomers

Polyurethanes are a highly versatile class of polymers formed by the reaction of diisocyanates with polyols. The properties of the resulting polyurethane—whether it is a rigid foam, a flexible coating, or a resilient elastomer—are highly dependent on the structure of the polyol used. tri-iso.com

This compound, as a functional alcohol, can act as a chain extender or be incorporated into a larger polyester or polyether polyol. Its inclusion could influence the final properties of the polyurethane material. The butoxy side chain could increase the flexibility and hydrophobicity of the polymer, while the chiral center could affect the packing of the polymer chains, potentially influencing the material's mechanical properties.

Precursor for Advanced Coatings, Inks, and Adhesives

Propylene (B89431) glycol n-butyl ether (PGBE) is a critical component in the formulation of advanced coatings, inks, and adhesives due to its favorable properties as a solvent and coalescing agent. It is utilized in both waterborne and solvent-based systems to dissolve a wide array of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. Its function is to enhance the flow and leveling of coatings, improve film formation, and ensure the stability, gloss, and durability of the final product.

In the production of printing inks, such as those for flexographic and gravure printing, PGBE acts as an effective solvent and coupling agent, helping to disperse pigments evenly and control drying times for consistent and high-quality results. The compound's ability to reduce the viscosity of formulations and improve their application characteristics makes it a valuable precursor in these material science applications.

Use as a Specialty Solvent in Chemical Processes

As a specialty solvent, propylene glycol n-butyl ether exhibits performance characteristics that are highly valued in specific chemical processes, particularly in the formulation of coating systems.

Performance in Water-Reducible Coating Systems

In water-reducible and water-borne latex coatings, PGBE serves as an effective coalescent. Its primary role is to lower the minimum film formation temperature (MFFT), which is the lowest temperature at which a latex or emulsion will uniformly coalesce to form a continuous film. By temporarily plasticizing the polymer particles, PGBE facilitates the formation of a durable and continuous film upon drying. This is particularly crucial for coatings that need to be applied under a variety of environmental conditions. Its partial water solubility is a key attribute, allowing it to partition effectively into the polymer phase of an emulsion.

Functionality as a Coupling Agent in Immiscible Systems

Propylene glycol n-butyl ether is widely recognized for its excellent performance as a coupling agent. In systems containing components that are not readily miscible, such as oil and water, PGBE can help to create a stable, homogeneous solution. This property is essential in the formulation of numerous products, including industrial and household cleaners, where it aids in the solvation of hydrophobic oils and greases. Its effectiveness as a coupling agent is also leveraged in water-based agricultural formulations and in certain coating formulations to ensure the compatibility of different components.

Development of Functional Additives and Performance Chemicals

The properties of propylene glycol ethers lend themselves to the development of various functional additives and performance chemicals.

Corrosion Inhibition Studies for Structural Materials

Applications in Agricultural and Electronic Industries

Propylene glycol ethers, including PGBE, are utilized in both the agricultural and electronic sectors, primarily for their solvent and coupling properties.

In the agricultural industry , PGBE is used as a component in some pesticide formulations. It can act as a solvent for the active ingredients and as a coupling agent to ensure the stability and homogeneity of the final product, particularly in water-based formulations. However, detailed public research on its specific role and performance advantages in different agrochemical products is limited.

In the electronics industry , high-purity grades of propylene glycol ethers are employed as solvents in cleaning agents and in the manufacturing of semiconductors and circuit boards. boxa-solvents.com They are effective in dissolving and removing organic residues, fluxes, and other contaminants from delicate electronic components without causing damage. boxa-solvents.com Their controlled evaporation rate and solvency power make them suitable for precision cleaning applications in the production of electronic devices. boxa-solvents.comnbinno.comprismaneconsulting.com

Role in Textile and Cosmetic Formulations

This compound, as a specific stereoisomer, is not extensively differentiated in publicly available research regarding its specific roles in textile and cosmetic formulations. The available scientific and industrial literature predominantly discusses the properties and applications of the racemic mixture, commonly referred to as propylene glycol n-butyl ether. Therefore, the following information pertains to the functions of propylene glycol n-butyl ether in general, which includes the (R)-isomer. In these applications, it is valued for its amphiphilic nature, acting as a versatile solvent, coupling agent, and performance enhancer.

In textile applications , propylene glycol n-butyl ether serves as an effective solvent and carrier for dyes and pigments, particularly in dyeing and printing processes. medwinpublishers.com Its ability to dissolve a wide range of substances facilitates the uniform application of colorants onto fabrics, which can lead to improved color saturation and definition. medwinpublishers.com Glycol ethers, in general, are utilized in dyeing cotton and cotton/polyester blends, where they can simplify the dyeing process by allowing for the use of different dye classes in a single bath. nih.gov The solvent properties of butoxypropanol also make it useful in textile finishing, aiding in the application of specialty chemicals. medwinpublishers.com

Below are interactive data tables summarizing the functions and properties of propylene glycol n-butyl ether in these applications.

Table 1: Functions of Propylene Glycol n-Butyl Ether in Formulations

| Function | Industry | Description |

| Solvent | Cosmetics, Textiles | Dissolves other substances, such as dyes, pigments, and active ingredients, to ensure even distribution. medwinpublishers.comlcms.cz |

| Humectant | Cosmetics | Attracts and retains moisture in products and on the skin. lcms.cz |

| Viscosity Control | Cosmetics | Adjusts the thickness of formulations for better application and feel. lcms.czwvu.edu |

| Conditioning Agent | Cosmetics | Improves the appearance and feel of skin and hair. |

| Coupling Agent | Textiles | Promotes the miscibility of otherwise immiscible liquids in dyeing and finishing processes. |

| Fragrance Functional | Cosmetics | Serves as a functional ingredient in perfume oils and flavors. lcms.cz |

Table 2: Properties of Propylene Glycol n-Butyl Ether Relevant to Formulations

| Property | Value/Description | Relevance in Formulations |

| Appearance | Colorless liquid | Does not interfere with the final color of the product. |

| Odor | Mild, ether-like | Does not impart a strong, undesirable scent to formulations. |

| Water Solubility | Moderate | Allows for use in both aqueous and non-aqueous systems. |

| Evaporation Rate | Slow | Provides a longer working time for inks and coatings and can enhance film formation. |

| Surface Tension | Effective reducer | Improves the wetting and spreading of products on surfaces like skin, hair, and textiles. |

Spectroscopic and Advanced Analytical Characterization Techniques

Chromatographic Methods for Quantitative Analysis and Enantiomeric Purity

Chromatography is the cornerstone for separating (R)-2-Butoxypropan-1-ol from its S-enantiomer and other related impurities. The quantification and assessment of enantiomeric excess are critical, particularly in fields where stereochemistry dictates biological activity or product performance.

Gas chromatography is a powerful technique for separating volatile compounds. For the resolution of enantiomers, which possess identical physical properties like boiling point, a chiral environment is required. This is achieved by using a GC column with a chiral stationary phase (CSP).

Detailed Research Findings: The separation of alcohol enantiomers, including structurally similar compounds, is commonly achieved using CSPs based on derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. gcms.cz

For the specific analysis of this compound, a common approach would involve a capillary GC column coated with a derivatized β- or γ-cyclodextrin phase. The choice of derivative (e.g., permethylated, acetylated, or with more complex functional groups) influences the selectivity for different types of chiral compounds. While specific application notes for this compound are not prevalent, methods developed for other chiral secondary alcohols and glycols serve as a strong precedent. For instance, the separation of propylene (B89431) glycol monomethyl ether isomers has been successfully demonstrated on capillary columns, highlighting GC's efficacy for related structures.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID) | Provides high resolution and efficiency for complex separations. |

| Stationary Phase | Derivatized Cyclodextrin (e.g., Rt-βDEXsa, Chirasil-Val) | Creates the chiral environment necessary for enantiomeric separation. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Oven Program | Temperature ramp (e.g., 50°C hold, then ramp to 200°C) | Optimizes separation by controlling analyte volatility and interaction. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for quantification. |

This interactive table outlines typical GC parameters for chiral analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative for chiral separations, particularly for less volatile or thermally sensitive compounds. The principle remains the same: creating a chiral environment to induce differential interaction with the enantiomers. This is most commonly achieved by using a chiral stationary phase (CSP). nih.gov

Detailed Research Findings: The most successful and widely used CSPs for HPLC are based on polysaccharide derivatives, specifically cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govmdpi.com These polymers form helical grooves that serve as chiral recognition sites. Enantiomers fit differently into these sites, leading to separation based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com

The separation of this compound and its S-enantiomer can be approached using columns such as those from the Chiralcel® or Chiralpak® series. The choice of mobile phase is critical and depends on the specific CSP.

Normal-Phase Mode: Utilizes non-polar solvents like hexane (B92381) mixed with an alcohol (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). This is advantageous for water-soluble analytes.

Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with additives, providing a different selectivity profile.

An alternative, though less common, approach is the indirect method, where the racemic mixture is derivatized with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

| Parameter | Typical Condition | Purpose |

| Column Type | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) | Provides a robust and versatile platform for a wide range of enantiomers. |

| Mobile Phase | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | Elutes the analytes and influences chiral recognition and retention. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detector | UV-Vis Detector (if derivatized) or Refractive Index Detector (RID) | Detects the compound as it elutes from the column. |

This interactive table outlines typical HPLC parameters for chiral analysis.

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled specificity and sensitivity.

Detailed Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying volatile organic compounds. After separation on the GC column (chiral or achiral), the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule, allowing for unambiguous identification. For the isomeric propylene glycol butyl ethers, GC-MS is a standard analytical method. nih.gov The mass spectrum of 2-Butoxypropan-1-ol would be expected to show characteristic fragments resulting from the cleavage of C-C and C-O bonds. Key fragments would likely include ions corresponding to the loss of alkyl and alkoxy groups.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For analyses requiring higher sensitivity, such as in biological or environmental samples, HPLC-MS/MS is the technique of choice. epa.gov After HPLC separation, the analyte is ionized using a soft ionization technique like electrospray ionization (ESI), typically forming a protonated molecule [M+H]⁺. This ion is then isolated and fragmented in the mass spectrometer to produce product ions. By monitoring specific parent-to-product ion transitions (Selected Reaction Monitoring, SRM), analysts can achieve extremely low detection limits and high selectivity, even in complex matrices.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is indispensable for confirming the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Detailed Research Findings: While a published spectrum specifically for this compound is not readily available, the expected chemical shifts and coupling patterns can be accurately predicted based on its structure: CH₃(a)-CH(b)(O-(CH₂)₃CH₃)-CH₂(c)-OH(d) .

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.

A triplet for the terminal methyl group of the butoxy chain.

A doublet for the methyl group (a) adjacent to the chiral center.

Complex multiplets for the methylene (B1212753) groups of the butoxy chain and the methine proton (b).

A doublet of doublets for the methylene protons (c) adjacent to the hydroxyl group, which are diastereotopic due to the adjacent chiral center.

A broad singlet or triplet for the hydroxyl proton (d), which can exchange with solvent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for 2-Butoxypropan-1-ol would show seven unique signals corresponding to each carbon atom in the molecule. Data for the closely related isomer, 1-Butoxy-2-propanol (B1222761), is available and provides a reference for expected chemical shift regions. nih.gov

| Carbon Assignment (Structure: C(a)H₃-C(b)H(O-C(e)H₂-C(f)H₂-C(g)H₂-C(h)H₃)-C(c)H₂-OH) | Predicted ¹³C Chemical Shift (ppm) |

| C(a) (CH₃-CH) | ~16-18 |

| C(h) (Butoxy CH₃) | ~14 |

| C(g) (Butoxy CH₂) | ~19 |

| C(f) (Butoxy CH₂) | ~32 |

| C(c) (CH₂-OH) | ~66-68 |

| C(e) (O-CH₂) | ~70-72 |

| C(b) (CH-O) | ~78-80 |

This interactive table presents the predicted ¹³C NMR chemical shifts for 2-Butoxypropan-1-ol.

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure definitively. COSY reveals ¹H-¹H coupling correlations, confirming which protons are adjacent, while HSQC correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both spectra.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations.

Detailed Research Findings: The IR and Raman spectra of 2-Butoxypropan-1-ol are dominated by features characteristic of its alcohol, ether, and alkyl functionalities. uoh.edu.iq

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group's stretching vibration.

C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: The spectrum will contain strong C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹). The primary alcohol (C-CH₂-OH) and the ether linkage (CH-O-CH₂) will have distinct, strong absorptions in this area.

O-H Bend: A broad band may appear around 1350-1450 cm⁻¹ corresponding to the in-plane bending of the O-H group.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C skeletal vibrations are usually strong, providing a clear fingerprint of the molecule's backbone. nih.gov Published spectra for the isomer 1-Butoxy-2-propanol confirm these characteristic bands. nist.govchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Method |

| O-H Stretch | 3200 - 3600 | IR (Strong, Broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR (Strong), Raman (Strong) |

| O-H Bend | 1350 - 1450 | IR (Moderate, Broad) |

| C-O Stretch (Alcohol & Ether) | 1000 - 1200 | IR (Strong) |

| C-C Skeletal Vibrations | 800 - 1100 | Raman (Strong) |

This interactive table summarizes the key vibrational frequencies for 2-Butoxypropan-1-ol.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical methods are a class of analytical techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light and are indispensable for determining the enantiomeric purity (enantiomeric excess) and the absolute configuration of molecules like this compound.

Polarimetry is a technique used to measure the optical rotation of a substance, which is its ability to rotate the plane of plane-polarized light. anton-paar.com This property, known as optical activity, is characteristic of chiral molecules. libretexts.org Achiral compounds are optically inactive. libretexts.org A polarimeter measures the angle of this rotation (α), which is dependent on the concentration of the sample, the path length of the light through the sample, temperature, and the wavelength of the light used. libretexts.org

To standardize this measurement, the specific rotation [α] is calculated. It is a fundamental physical property of a chiral compound. libretexts.org The formula for specific rotation is:

[α] = α / (c × l)

Where:

[α] is the specific rotation in degrees.

α is the observed rotation in degrees. libretexts.org

l is the path length in decimeters (dm). libretexts.org

c is the concentration in g/mL. libretexts.org

The two enantiomers of a chiral compound rotate plane-polarized light by exactly the same magnitude but in opposite directions. libretexts.org The (R)-enantiomer will have a specific rotation that is equal in magnitude and opposite in sign to the (S)-enantiomer. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org It is important to note that the (R) or (S) designation does not predict whether the rotation will be (+) or (-). masterorganicchemistry.com By measuring the specific rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric excess (ee) can be determined. libretexts.org

Table 2: Representative Polarimetry Data

| Compound | Configuration | Specific Rotation [α]D^20 | Enantiomeric Excess (ee) |

| This compound | R | Value not available in literature | N/A |

| (S)-2-Butoxypropan-1-ol | S | Value not available in literature | N/A |

| Racemic 2-Butoxypropan-1-ol | R/S Mixture (50:50) | 0° | 0% |

Note: Specific rotation is an experimentally determined value. While this compound is optically active, its specific rotation value is not readily found in the cited literature.

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. researchgate.net This differential absorption (ΔA = A_L - A_R) is non-zero only for chiral compounds. bruker.com A CD spectrum is a plot of this differential absorption versus wavelength.

The CD spectra of two enantiomers are perfect mirror images of each other, with equal magnitude and opposite signs at all wavelengths. nih.govresearchgate.net Therefore, the CD spectrum provides a unique spectroscopic fingerprint for a specific enantiomer. For this compound, the CD spectrum would show characteristic positive or negative bands (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. This spectrum would be distinctly different from that of its (S)-enantiomer, allowing for qualitative identification and assessment of enantiomeric purity.

Vibrational Circular Dichroism (VCD) is a powerful analytical technique that combines the structural specificity of infrared (IR) spectroscopy with the stereochemical sensitivity of chiroptical methods. biotools.us VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to the vibrational transitions within a molecule. biotools.usnih.gov Like CD, the VCD spectra of enantiomers are of equal magnitude but opposite in sign. nih.govresearchgate.net

A key application of VCD is the unambiguous determination of the absolute configuration of chiral molecules in the solution phase. nih.govamericanlaboratory.com This method is particularly valuable as it does not require the crystallization of the compound, which can be a significant challenge. americanlaboratory.com The process involves measuring the experimental VCD spectrum of the compound and comparing it to a theoretical spectrum generated through ab initio or density functional theory (DFT) calculations for a known configuration (e.g., the R-enantiomer). americanlaboratory.comschrodinger.com If the signs and relative intensities of the major experimental VCD bands match those of the calculated spectrum for the (R)-configuration, then the absolute configuration of the sample is confidently assigned as (R). americanlaboratory.com

Table 3: Illustrative VCD Data for Absolute Configuration Assignment of this compound

| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-config. | Assignment |

| ~3400 | (+) | (+) | O-H stretch |

| ~2960 | (-) | (-) | C-H stretch (asymmetric) |

| ~1450 | (+) | (+) | C-H bend |

| ~1100 | (+) | (+) | C-O stretch |

Note: This table is hypothetical and for illustrative purposes only. The signs are representative of what would be compared to confirm the (R) configuration.

Thermal Analysis Techniques for Phase Behavior (if applicable)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For a liquid compound like this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to detect thermal events such as melting, crystallization, glass transitions, and boiling. For this compound, DSC could be used to precisely measure its boiling point and the associated enthalpy of vaporization. If the compound could be cooled rapidly to form an amorphous solid, DSC could also determine its glass transition temperature (Tg).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is primarily used to determine the thermal stability and decomposition temperature of a compound. For this compound, a TGA analysis would show the temperature at which the compound begins to evaporate and, at higher temperatures, the point at which it might thermally decompose.

While detailed DSC or TGA studies are not widely reported in the literature, some key thermal properties are known. Studies on related poly(propylene glycol) monobutyl ethers have also been conducted to understand their phase behavior under specific conditions, such as in dense carbon dioxide. acs.orgacs.org

Table 4: Known Thermal Properties of 2-Butoxypropan-1-ol

| Property | Value | Unit |

| Boiling Point | 171 | °C |

| Flash Point | 63 | °C |

| Autoignition Temperature | 260 | °C |

(Data sourced from references southcitypetrochem.com)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. hw.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes and intermolecular interactions. mdpi.com

This compound possesses several rotatable single bonds (C-C and C-O), which allows it to adopt numerous different spatial arrangements, or conformations. The presence of the chiral center at the second carbon atom introduces stereochemical constraints that influence the preferred conformations.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's movement over time, MD can identify the various low-energy conformers that are accessible at a given temperature.

Determine Rotational Energy Barriers: The simulations can quantify the energy required to rotate around specific bonds, revealing the flexibility of the molecule.

| Bond | Description | Expected Conformational Feature |

|---|---|---|

| C(1)-C(2) | Rotation around this bond alters the position of the primary hydroxyl group relative to the butoxy group. | Gauche and anti conformers are expected. |

| C(2)-O | Rotation around the bond connecting the chiral center to the ether oxygen. | Influences the orientation of the butyl chain relative to the propanol (B110389) backbone. |

| O-C(butoxy) | Rotation around the ether oxygen and the first carbon of the butyl group. | Determines the overall extension and shape of the butyl chain. |

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. The molecule contains both a hydroxyl group (-OH), which can act as a hydrogen bond donor and acceptor, and an ether oxygen, which acts as a hydrogen bond acceptor. utexas.edu

MD simulations, particularly those including explicit solvent molecules (e.g., water), are ideal for studying these interactions. nih.gov Such simulations can:

Characterize Hydrogen Bonding Networks: Identify the formation and lifetime of hydrogen bonds between this compound molecules (self-association) and with solvent molecules. scispace.com The strength of hydrogen bonding can significantly affect physical properties. utexas.edu

Simulate Solvation: Model how solvent molecules arrange themselves around the solute, forming a "solvation shell." The amphiphilic nature of the molecule, with its polar head (hydroxyl and ether groups) and nonpolar alkyl chain, will lead to complex solvent structuring.

Predict Macroscopic Properties: The collective effect of these intermolecular forces, as simulated by MD, can be used to predict properties like density, viscosity, and diffusion coefficients. The disruption or formation of hydrogen-bonding networks is a key factor in the properties of alcohol solutions. scispace.com

Computational and Theoretical Studies of R 2 Butoxypropan 1 Ol

Computational and theoretical chemistry provides powerful tools for understanding molecular structure, reactivity, and properties, offering insights that complement experimental findings. For (R)-2-Butoxypropan-1-ol, while specific computational studies are not extensively available in public literature, the methodologies described herein are standard approaches that can be applied to elucidate its chemical behavior. This section outlines the principal computational techniques and their application to understanding this compound and related glycol ethers.

Environmental Fate, Transport, and Remediation Mechanisms

Environmental Release and Distribution Pathways

(R)-2-Butoxypropan-1-ol, along with its isomer 1-butoxy-2-propanol (B1222761), is classified as a propylene (B89431) glycol n-butyl ether (PnB). These compounds are utilized as solvents and coupling agents in a wide array of domestic and commercial products, including hard surface cleaners, degreasers, coatings, inks, adhesives, and agricultural formulations. heraproject.comwikipedia.org Consequently, their release into the environment is anticipated to occur through various diffuse waste streams associated with the use and disposal of these products. nih.gov

Once released, the distribution of this compound in the environment is governed by its physical and chemical properties. Propylene glycol ethers are generally characterized by high water solubility and low octanol-water partition coefficients, which indicates a preference for partitioning into aqueous and soil phases rather than accumulating in fatty tissues of organisms. wikipedia.orgnih.gov

| Property | Value | Implication for Environmental Distribution | Reference |

|---|---|---|---|

| Water Solubility | 180,000 mg/L at 20°C (for 1-tert-butoxypropan-2-ol) | High mobility in aqueous systems; partitioning to water compartments. | nih.gov |

| Vapor Pressure | 0.64 kPa (4.8 mmHg) at 20°C (for 1-tert-butoxypropan-2-ol) | Will exist as a vapor in the atmosphere, making it subject to atmospheric transport and degradation. | nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 0.87 (Estimated for 1-tert-butoxypropan-2-ol) | Low potential for bioaccumulation in aquatic organisms. | nih.govnih.gov |

| Henry's Law Constant | 4.73 x 10-6 atm·m³/mol (Estimated for 1-tert-butoxypropan-2-ol) | Indicates volatilization from water surfaces may be an important fate process. | nih.govnih.gov |

Atmospheric Transport and Deposition

Upon release into the air, this compound is expected to exist solely in the vapor phase. nih.gov Its persistence and potential for long-range transport in the atmosphere are limited due to rapid degradation by chemical processes, primarily oxidation by hydroxyl radicals. nih.gov The relatively high water solubility of related glycol ethers also suggests that wet deposition, or "rain-out," is a significant mechanism for removing the compound from the atmosphere and transferring it to terrestrial and aquatic surfaces. who.int

Aquatic and Soil Compartmentation

When this compound enters water or soil, its behavior is characterized by high mobility. Modeling studies based on the properties of its isomer, 1-tert-butoxypropan-2-ol, estimate a soil organic carbon-water (B12546825) partition coefficient (Koc) of 5. nih.gov This low Koc value signifies very weak adsorption to soil and sediment particles, resulting in a high potential for leaching through the soil profile and into groundwater. nih.govchemsafetypro.com Consequently, it is not expected to significantly bind to suspended solids in aquatic environments. nih.gov The low estimated octanol-water partition coefficient (log Kow) of 0.87 further suggests that the potential for this compound to bioconcentrate in the tissues of aquatic organisms is low. nih.govnih.gov

Abiotic Degradation Processes in the Environment

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, the most significant abiotic degradation pathway occurs in the atmosphere through photo-oxidation, while hydrolysis is not considered an important environmental fate.

Atmospheric Oxidation by Hydroxyl Radicals

The primary mechanism for the removal of this compound from the atmosphere is its reaction with photochemically produced hydroxyl (OH) radicals. nih.gov These highly reactive radicals are often called the "detergent" of the troposphere because they initiate the breakdown of most organic compounds. harvard.edu

An experimental study on the isomer 1-butoxy-2-propanol determined the rate constant for its reaction with OH radicals to be (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K (23°C). Based on this rate constant and a typical atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³, the atmospheric half-life of the compound is estimated to be approximately 23 hours. nih.gov This rapid degradation limits the potential for the compound to persist in the atmosphere or undergo long-range transport. nih.gov The degradation process is initiated by the abstraction of a hydrogen atom, leading to a cascade of reactions that ultimately break down the molecule.

| Degradation Process | Parameter | Value | Environmental Compartment | Reference |

|---|---|---|---|---|

| Atmospheric Oxidation | OH Radical Reaction Rate Constant | (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K (for 1-butoxy-2-propanol) | Atmosphere | |

| Atmospheric Oxidation | Estimated Atmospheric Half-life | ~23 hours (for 1-butoxy-2-propanol) | Atmosphere | nih.gov |

| Hydrolysis | Environmental Half-life | Not an important process | Water, Soil | nih.gov |

Photolysis and Hydrolysis Pathways

Direct photolysis, which is the breakdown of a molecule by direct absorption of sunlight, is not considered a significant degradation pathway for glycol ethers like this compound. The dominant atmospheric process is the indirect photo-oxidation initiated by OH radicals.

Similarly, hydrolysis is not an important environmental fate process. nih.gov The ether linkage in the molecule is stable under typical environmental pH conditions (pH 4-9) and the compound lacks other functional groups susceptible to hydrolysis. nih.gov While esters of glycol ethers can rapidly hydrolyze back to the parent glycol ether, the core ether bond itself is resistant to this process in the environment. nih.govoup.com

Biotic Degradation Studies and Microbial Interactions

The biodegradation of this compound presents a more complex picture, with some studies indicating ready biodegradability while others suggest potential persistence and microbial specificity.

Studies on propylene glycol n-butyl ether (PnB), which includes the isomer 1-butoxy-2-propanol, have shown that the compound is readily biodegradable. heraproject.com In standardized OECD 301E tests, PnB achieved 60% to 90% mineralization within a 28-day period, satisfying the criteria for ready biodegradability. heraproject.com Research on the microbial degradation of glycol ethers has also shown that propylene glycol monoalkyl ethers can be assimilated by certain bacterial species, such as Corynebacterium sp. 7. nih.gov

However, other research highlights the specificity of microbial degradation. A study that successfully isolated eleven different bacterial strains capable of completely degrading the related compound 2-butoxyethanol (B58217) from various environmental samples (forest soil, activated sludge, etc.) found that none of these specialized strains were able to utilize 1-butoxy-2-propanol as a growth substrate. researchgate.net This finding indicates that the ability to degrade one glycol ether does not guarantee the ability to degrade a closely related isomer, suggesting that specific enzymatic pathways are required. Furthermore, based on chemical structure, it has been suggested that ether linkages can be resistant to biodegradation, leading to the conflicting expectation that the compound may not biodegrade readily in soil or water. nih.gov

Assessment of Biodegradability in Aquatic and Soil Environments